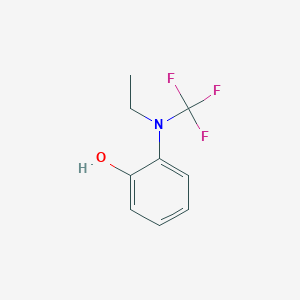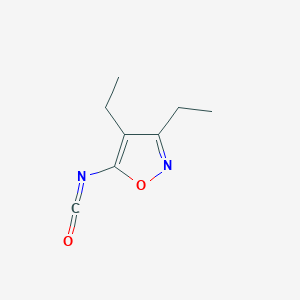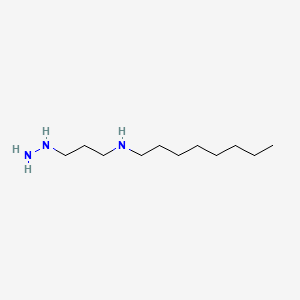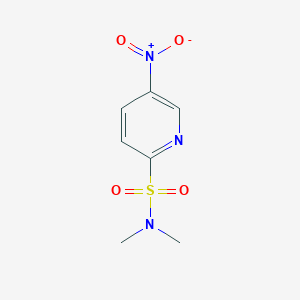
N,N-dimethyl-5-nitropyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-5-nitropyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with a nitro group at the 5-position and a sulfonamide group at the 2-position, with two methyl groups attached to the nitrogen atom of the sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and subsequent N,N-dimethylation. One common method involves the reaction of 3-nitropyridine with sulfur dioxide and a sulfonating agent to form 5-nitropyridine-2-sulfonic acid. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation processes, followed by purification steps to isolate the desired compound. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is N,N-dimethyl-5-aminopyridine-2-sulfonamide.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-5-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-nitropyridine-2-sulfonamide
- N,N-dimethyl-3-nitropyridine-2-sulfonamide
- N,N-dimethyl-5-nitropyridine-3-sulfonamide
Uniqueness
N,N-dimethyl-5-nitropyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and sulfonamide groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H9N3O4S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C7H9N3O4S/c1-9(2)15(13,14)7-4-3-6(5-8-7)10(11)12/h3-5H,1-2H3 |
InChI Key |
XPZOYNPLOANQGG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


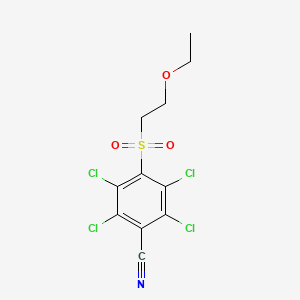
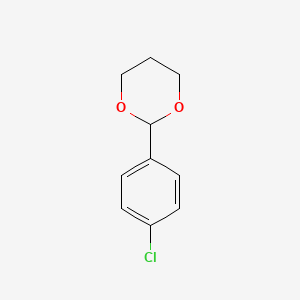
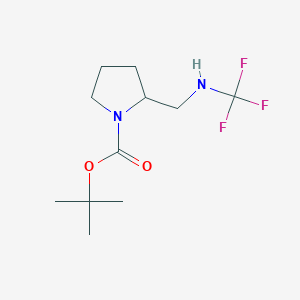
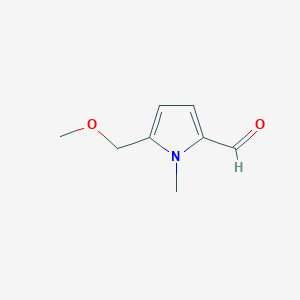
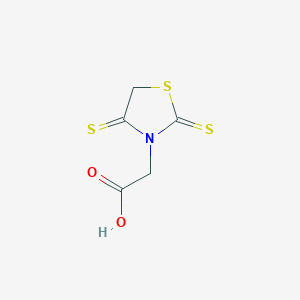
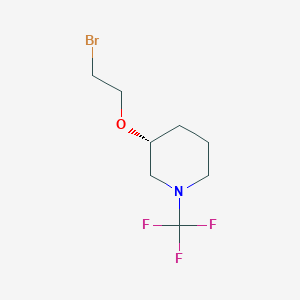
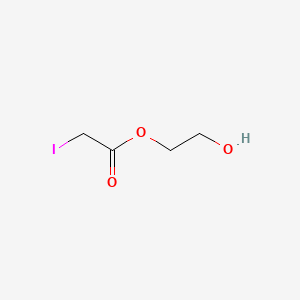
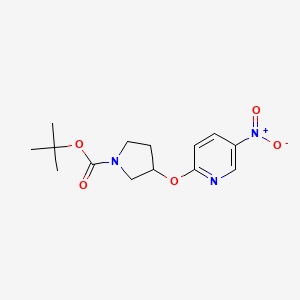
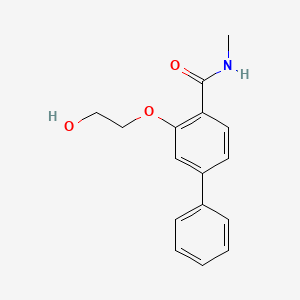
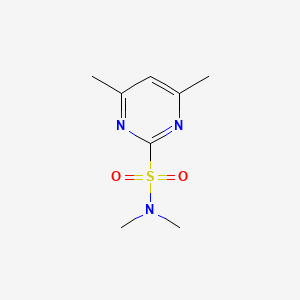
![[4,5-Dimethyl-1-(6-oxooxan-2-yl)tricosan-2-yl] acetate](/img/structure/B13954727.png)
